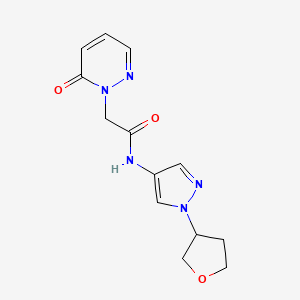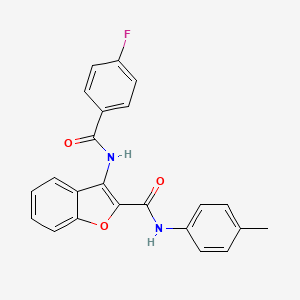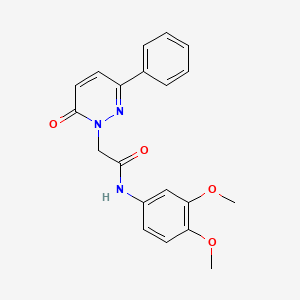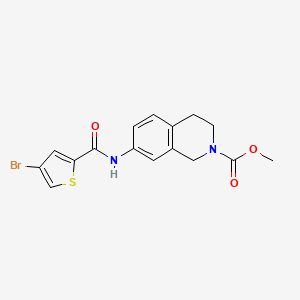
2-(6-oxopyridazin-1(6H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-oxopyridazin-1(6H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a novel organic compound that has garnered attention due to its complex structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridazinone ring fused with a pyrazole moiety and a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions:
Formation of Pyridazinone Core: : The pyridazinone ring can be synthesized by the cyclization of hydrazine with diketones under acidic conditions.
Synthesis of Pyrazole Moiety: : The pyrazole ring can be synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazines.
Coupling Reaction: : The key step involves coupling the pyridazinone and pyrazole intermediates via an amide bond formation, typically employing peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Cyclization with Tetrahydrofuran:
Industrial Production Methods
For large-scale industrial production, optimizing these reaction conditions for higher yields and purity is crucial. Methods such as continuous flow synthesis or microwave-assisted synthesis may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, primarily affecting the tetrahydrofuran and pyrazole moieties.
Reduction: : Reduction reactions may target the oxopyridazinone ring, leading to the formation of hydroxy derivatives.
Substitution: : Nucleophilic substitution reactions can modify the acetamide and tetrahydrofuran groups, introducing various functional groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions vary depending on the specific conditions but often include hydroxylated or alkylated derivatives.
Scientific Research Applications
2-(6-oxopyridazin-1(6H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide finds applications across various domains:
Chemistry: : Used as an intermediate in organic synthesis for the development of novel compounds.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound is tied to its ability to interact with molecular targets, such as enzymes or receptors. It may inhibit enzymatic activity by binding to the active site or altering protein conformation. Pathways involved in its activity often include signal transduction and metabolic pathways, potentially leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Unique Features
Compared to other similar compounds, 2-(6-oxopyridazin-1(6H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide exhibits unique structural features, such as the combination of pyridazinone and pyrazole rings, which contribute to its distinct chemical properties and reactivity.
Similar Compounds
2-(6-oxoquinazolin-4-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
2-(6-oxopyridazin-1(6H)-yl)-N-(1-(tetrahydropyran-3-yl)-1H-pyrazol-4-yl)acetamide
These compounds share structural similarities but differ in the ring systems attached, which can influence their chemical behavior and applications.
That's a wrap!: This comprehensive look at this compound gives you a window into its synthesis, reactions, applications, and more. How do you feel about diving into such intricate chemistry?
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-12(8-18-13(20)2-1-4-14-18)16-10-6-15-17(7-10)11-3-5-21-9-11/h1-2,4,6-7,11H,3,5,8-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVXCYVCKVIAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B2485242.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2485245.png)



![2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2485250.png)



![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide](/img/structure/B2485258.png)
![3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2485260.png)

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485262.png)

